molecular formula C26H33O3PSi B14230617 Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane CAS No. 719300-35-3

Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane

Cat. No.: B14230617
CAS No.: 719300-35-3
M. Wt: 452.6 g/mol
InChI Key: OOSQBZDXVGGKHE-UHFFFAOYSA-N
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Description

Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane is a chemical compound with the molecular formula C26H33O3PSi It is a phosphine derivative that contains both phenyl and triethoxysilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane can be synthesized through the reaction of diphenylphosphine with 4-[2-(triethoxysilyl)ethyl]phenyl bromide under inert conditions . The reaction typically requires a base such as potassium tert-butoxide to facilitate the formation of the phosphine compound. The reaction is carried out in anhydrous solvents like tetrahydrofuran (THF) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Various halides and nucleophiles.

    Complexation: Transition metal salts like palladium chloride or platinum chloride.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Substituted Phosphines: Resulting from substitution reactions.

    Metal Complexes: Formed through complexation with transition metals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenyl{4-[2-(triethoxysilyl)ethyl]phenyl}phosphane is unique due to the presence of both phenyl and triethoxysilyl groups, which provide a combination of reactivity and stability. This makes it particularly useful in applications requiring both catalytic activity and surface modification .

Properties

CAS No.

719300-35-3

Molecular Formula

C26H33O3PSi

Molecular Weight

452.6 g/mol

IUPAC Name

diphenyl-[4-(2-triethoxysilylethyl)phenyl]phosphane

InChI

InChI=1S/C26H33O3PSi/c1-4-27-31(28-5-2,29-6-3)22-21-23-17-19-26(20-18-23)30(24-13-9-7-10-14-24)25-15-11-8-12-16-25/h7-20H,4-6,21-22H2,1-3H3

InChI Key

OOSQBZDXVGGKHE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)(OCC)OCC

Origin of Product

United States

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